Dot1L-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

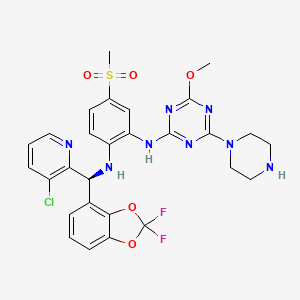

Structure

3D Structure

Properties

IUPAC Name |

1-N-[(S)-(3-chloropyridin-2-yl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-2-N-(4-methoxy-6-piperazin-1-yl-1,3,5-triazin-2-yl)-4-methylsulfonylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClF2N8O5S/c1-42-27-37-25(36-26(38-27)39-13-11-32-12-14-39)35-20-15-16(45(2,40)41)8-9-19(20)34-22(23-18(29)6-4-10-33-23)17-5-3-7-21-24(17)44-28(30,31)43-21/h3-10,15,22,32,34H,11-14H2,1-2H3,(H,35,36,37,38)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIMSJUUARCROQ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCNCC2)NC3=C(C=CC(=C3)S(=O)(=O)C)NC(C4=C5C(=CC=C4)OC(O5)(F)F)C6=C(C=CC=N6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=N1)N2CCNCC2)NC3=C(C=CC(=C3)S(=O)(=O)C)N[C@@H](C4=C5C(=CC=C4)OC(O5)(F)F)C6=C(C=CC=N6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClF2N8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Dot1L-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L-IN-4 is a potent and selective small molecule inhibitor of the Disruptor of Telomeric Silencing 1-Like (DOT1L) histone methyltransferase. DOT1L is unique as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification linked to active transcription. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression programs. This compound represents a key tool for investigating the biological roles of DOT1L and a promising therapeutic lead for cancers dependent on its activity. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Mechanism of Action

This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of DOT1L. By occupying this pocket, it prevents the binding of the natural methyl donor, SAM, thereby inhibiting the catalytic activity of DOT1L. This leads to a dose-dependent reduction in the levels of H3K79 methylation (mono-, di-, and tri-methylation). The subsequent decrease in this activating histone mark at the promoters and gene bodies of DOT1L target genes, such as the HOXA9 gene cluster, results in their transcriptional repression. In the context of MLL-rearranged leukemia, the downregulation of these critical oncogenic drivers leads to cell cycle arrest, differentiation, and ultimately, apoptosis of the cancer cells.

Quantitative Data

The potency and cellular activity of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized in the tables below.

| Biochemical Activity | |

| Parameter | Value |

| IC50 (SPA DOT1L) | 0.11 nM[1] |

| Description | Inhibition of DOT1L enzymatic activity in a Scintillation Proximity Assay. |

| Cellular Activity | |

| Parameter | Value |

| ED50 (H3K79me2 ELISA in HeLa cells) | 1.7 nM[1] |

| ED50 (HOXA9 Reporter Gene Assay in Molm-13 cells) | 33 nM[1] |

| IC50 (MLL proliferation) | 99 µM[1] |

| Description | Effective dose for 50% reduction of H3K79 dimethylation, HOXA9 gene expression, and proliferation of MLL-rearranged leukemia cells, respectively. |

| In Vivo Activity | |

| Model | Observation |

| Tumor Xenograft | A high dose of 300 mg/kg (p.o., qd) was not well-tolerated in mice. A reduced dose resulted in a less than 50% reduction in tumor growth and HOXA9 reporter gene mRNA levels compared to the control group.[1] |

| Description | In vivo efficacy in a mouse tumor xenograft model. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to characterize Dot1L inhibitors.

Biochemical Assay: Scintillation Proximity Assay (SPA)

This assay quantifies the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated histone H3 substrate.

Materials:

-

Recombinant human DOT1L enzyme

-

Biotinylated histone H3 peptide substrate

-

[3H]-S-adenosylmethionine ([3H]-SAM)

-

S-adenosyl-L-homocysteine (SAH) for standard curve

-

Streptavidin-coated SPA beads

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl2, 0.1% BSA)

-

Stop Solution (e.g., excess unlabeled SAM and SAH)

-

384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the Dot1L enzyme, biotinylated histone H3 substrate, and the this compound dilutions.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Add streptavidin-coated SPA beads to each well. The biotinylated substrate will bind to the beads.

-

Incubate to allow for bead-substrate binding.

-

Measure the scintillation signal using a microplate scintillation counter. The proximity of the [3H] label to the scintillant in the beads generates a signal.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay: H3K79me2 ELISA

This assay measures the level of dimethylated H3K79 in cells treated with the inhibitor.

Materials:

-

HeLa cells

-

Cell culture medium and supplements

-

This compound

-

Histone extraction buffer

-

Primary antibody specific for H3K79me2

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

ELISA plate

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Seed HeLa cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Lyse the cells and extract the histones.

-

Coat an ELISA plate with the extracted histones.

-

Block the plate to prevent non-specific binding.

-

Add the primary antibody against H3K79me2 and incubate.

-

Wash the plate and add the enzyme-conjugated secondary antibody.

-

Wash the plate and add the substrate.

-

Stop the reaction and measure the absorbance using a plate reader.

-

Determine the ED50 value by analyzing the dose-response curve.

Cellular Assay: HOXA9 Reporter Gene Assay

This assay quantifies the expression of a reporter gene (e.g., luciferase or a fluorescent protein) under the control of the HOXA9 promoter.

Materials:

-

Molm-13 cells stably expressing a HOXA9-reporter construct

-

Cell culture medium and supplements

-

This compound

-

Reagents for detecting the reporter gene product (e.g., luciferase substrate, flow cytometer)

Procedure:

-

Culture the Molm-13 reporter cell line.

-

Treat the cells with a range of concentrations of this compound for an appropriate time (e.g., 72 hours).

-

Measure the reporter gene expression. For a luciferase reporter, lyse the cells and add the luciferase substrate, then measure luminescence. For a fluorescent reporter, analyze the cells using a flow cytometer.

-

Calculate the ED50 by plotting the reporter signal against the inhibitor concentration.

Conclusion

This compound is a highly potent inhibitor of DOT1L that demonstrates a clear mechanism of action through competitive inhibition of the SAM binding site. This leads to a reduction in H3K79 methylation and the subsequent downregulation of key oncogenes like HOXA9. The in vitro and cellular data strongly support its on-target activity. While in vivo studies suggest a therapeutic window that requires further optimization, this compound remains an invaluable chemical probe for dissecting the roles of DOT1L in health and disease and serves as a foundational molecule for the development of novel epigenetic therapies.

References

Dot1L-IN-4: A Potent and Selective Chemical Probe for Interrogating DOT1L Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase (HMT) that plays a critical role in a variety of cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1][2] Unlike the majority of histone lysine methyltransferases, DOT1L does not possess a SET domain.[2][3] It is the sole enzyme responsible for the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79), a modification generally associated with active transcription.[2][3][4]

The aberrant activity of DOT1L has been implicated in the pathogenesis of several diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias.[5] In this context, oncogenic MLL fusion proteins aberrantly recruit DOT1L to target genes, such as the HOXA9 and MEIS1 loci, leading to their overexpression and driving leukemogenesis.[1][5] This critical dependence has positioned DOT1L as a promising therapeutic target. The development of potent and selective chemical probes is therefore essential for dissecting the multifaceted functions of DOT1L in both normal physiology and disease states.

Dot1L-IN-4 has emerged as a highly potent and selective inhibitor of DOT1L, making it a valuable tool for the research community. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and outlines detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and comparator DOT1L inhibitors, providing a basis for assessing its potency and cellular efficacy.

Table 1: In Vitro Biochemical Potency of DOT1L Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | SPA | DOT1L | 0.11 | [6] |

| EPZ004777 | SPA | DOT1L | 0.4 | [1] |

| EPZ-5676 (Pinometostat) | Enzymatic | DOT1L | <1 | [7] |

IC50: Half-maximal inhibitory concentration. SPA: Scintillation Proximity Assay.

Table 2: Cellular Activity of DOT1L Inhibitors

| Compound | Cell Line | Assay | Endpoint | ED50 / IC50 (nM) | Reference |

| This compound | HeLa | ELISA | H3K79me2 Inhibition | 1.7 | [6] |

| This compound | MOLM-13 | RGA | HOXA9 Expression Inhibition | 33 | [6] |

| EPZ-5676 (Pinometostat) | MLL-rearranged leukemia cell lines | Proliferation | Cell Viability | Varies (e.g., 5 nM in MV4-11) | [8] |

ED50: Half-maximal effective dose. RGA: Reporter Gene Assay.

Table 3: In Vivo Observations for this compound

| Animal Model | Dose and Administration | Observation | Reference |

| Tumor xenograft bearing mice | 300 mg/kg, p.o., qd | Not tolerated at this high dose. | [6] |

| Tumor xenograft bearing mice | 50 mg/kg (6-fold reduced dose) | Reduced tumor growth and HOXA9 reporter gene mRNA by less than half compared to control. | [6] |

p.o.: per os (by mouth). qd: quaque die (every day).

Signaling Pathways and Experimental Workflows

Visual representations of the DOT1L signaling pathway and experimental workflows aid in understanding the mechanism of action and evaluation process for chemical probes like this compound.

Caption: DOT1L signaling in MLL-rearranged leukemia and the inhibitory action of this compound.

Caption: Experimental workflow for the evaluation of this compound as a chemical probe.

Caption: Logical progression from disease need to the development and application of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound.

DOT1L Scintillation Proximity Assay (SPA)

This biochemical assay is used to determine the in vitro potency of inhibitors against DOT1L.

-

Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated histone H3 peptide substrate by DOT1L. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled methyl group is incorporated into the peptide, it is brought into close proximity to the scintillant within the bead, generating a light signal that is detected. Inhibitors of DOT1L will prevent this reaction, leading to a decrease in the signal.

-

Materials:

-

Recombinant human DOT1L enzyme

-

Biotinylated histone H3 (21-44) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

S-adenosyl-L-methionine (SAM), unlabeled

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

384-well microplates

-

Microplate scintillation counter

-

-

Methodology:

-

Prepare a solution of DOT1L enzyme in assay buffer.

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

-

In a 384-well plate, add the DOT1L enzyme solution to wells containing either the diluted inhibitor or DMSO (vehicle control).

-

Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and [³H]-SAM.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution containing streptavidin-coated SPA beads.

-

Incubate for a further period to allow the biotinylated peptide to bind to the beads.

-

Measure the scintillation signal using a microplate counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular H3K79me2 ELISA

This assay quantifies the level of histone H3 lysine 79 dimethylation (H3K79me2) in cells treated with a DOT1L inhibitor.

-

Principle: This is a sandwich ELISA. Histones are extracted from cells treated with the inhibitor. A capture antibody specific for total histone H3 is coated onto the wells of a microplate. The extracted histones are then added to the wells. A detection antibody specific for H3K79me2, which is conjugated to an enzyme (e.g., horseradish peroxidase, HRP), is then added. The amount of bound detection antibody is proportional to the level of H3K79me2, which is quantified by adding a colorimetric substrate.

-

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound

-

Cell lysis buffer and histone extraction reagents

-

Microplate pre-coated with anti-histone H3 antibody

-

Detection antibody: anti-H3K79me2 antibody conjugated to HRP

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

-

-

Methodology:

-

Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle (DMSO) for a specified duration (e.g., 72 hours).

-

Lyse the cells and extract the histones according to a standard protocol.

-

Add the extracted histone samples to the wells of the anti-histone H3 coated microplate and incubate.

-

Wash the wells to remove unbound material.

-

Add the HRP-conjugated anti-H3K79me2 antibody and incubate.

-

Wash the wells thoroughly.

-

Add the TMB substrate and incubate in the dark to allow for color development.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Normalize the H3K79me2 signal to the total amount of histone H3 and calculate the ED50 value for the inhibition of H3K79me2.

-

HOXA9 Gene Expression Assay in MOLM-13 Cells

This assay measures the effect of DOT1L inhibition on the expression of a key target gene, HOXA9, in a leukemia cell line.

-

Principle: MOLM-13 cells, which harbor an MLL rearrangement, are treated with the DOT1L inhibitor. Total RNA is then extracted from the cells and reverse transcribed into cDNA. The expression level of HOXA9 mRNA is quantified using real-time quantitative polymerase chain reaction (RT-qPCR) with specific primers. The expression is normalized to a housekeeping gene (e.g., GAPDH or ACTB).

-

Materials:

-

MOLM-13 cells

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

RT-qPCR master mix (e.g., SYBR Green)

-

Primers for HOXA9 and a housekeeping gene

-

Real-time PCR instrument

-

-

Methodology:

-

Culture MOLM-13 cells and treat with serial dilutions of this compound or vehicle (DMSO) for a specified period (e.g., 4-7 days).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform RT-qPCR using primers for HOXA9 and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of HOXA9 in inhibitor-treated cells compared to vehicle-treated cells.

-

Calculate the ED50 value for the inhibition of HOXA9 gene expression.

-

Conclusion

This compound is a highly potent and selective chemical probe for the histone methyltransferase DOT1L. Its sub-nanomolar biochemical potency and low nanomolar cellular activity in inhibiting H3K79 methylation and downstream gene expression make it an invaluable tool for elucidating the diverse biological roles of DOT1L. While in vivo studies suggest potential tolerability issues at high doses, its utility in in vitro and cell-based assays is well-established. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other DOT1L inhibitors, facilitating further research into the therapeutic potential of targeting this key epigenetic regulator.

References

- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional interrogation of HOXA9 regulome in MLLr leukemia via reporter-based CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of DOT1L in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive clinical behavior and poor prognosis. A growing body of evidence has identified the histone H3 lysine 79 (H3K79) methyltransferase, DOT1L, as a pivotal dependency in the initiation and maintenance of MLL-rearranged (MLL-r) leukemia. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the role of DOT1L in MLL-r leukemia, summarizes key experimental findings and methodologies, and explores the therapeutic landscape of DOT1L inhibition.

The Molecular Pathogenesis of MLL-Rearranged Leukemia

Chromosomal translocations involving the MLL gene on chromosome 11q23 result in the formation of oncogenic fusion proteins. These fusion proteins retain the N-terminal portion of MLL, which is responsible for DNA binding, but replace the C-terminal methyltransferase domain with one of over 70 different partner proteins. This alteration leads to a neomorphic function, driving a potent leukemogenic transcriptional program.

A key event in MLL-r leukemia is the aberrant recruitment of the DOT1L enzyme to the chromatin.[1][2] MLL fusion partners, such as AF4, AF9, AF10, and ENL, are capable of directly or indirectly interacting with DOT1L.[2][3] This mistargeting of DOT1L to MLL target gene loci, including the HOXA gene cluster and MEIS1, results in the hypermethylation of H3K79.[1][2] Elevated H3K79 methylation is a hallmark of actively transcribed genes, and in the context of MLL-r leukemia, it leads to the constitutive upregulation of a gene expression program that promotes hematopoietic stem cell self-renewal and blocks differentiation, ultimately driving leukemogenesis.[1][4]

The DOT1L-MLL Fusion Protein Interactome

The recruitment of DOT1L is often mediated through a multi-protein complex. MLL fusion partners like AF9 and ENL can associate with super-elongation complexes (SECs) that include other key factors such as p-TEFb, which phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[3] This intricate network of protein-protein interactions stabilizes the recruitment of DOT1L to target genes, ensuring sustained aberrant transcription.

DOT1L as a Therapeutic Target

The critical dependence of MLL-r leukemia cells on DOT1L activity has made it an attractive therapeutic target. Inhibition of DOT1L's methyltransferase activity has been shown to reverse the aberrant H3K79 hypermethylation, leading to the downregulation of MLL target genes, induction of apoptosis, and cell differentiation.[2][5]

Small Molecule Inhibitors of DOT1L

Several small molecule inhibitors of DOT1L have been developed and have demonstrated preclinical and clinical activity. These inhibitors are typically competitive with the S-adenosylmethionine (SAM) cofactor of DOT1L.

| Inhibitor | Type | Ki (nM) | IC50 (nM, Biochemical) | Cellular H3K79me2 IC50 (nM) | Cell Proliferation IC50 (nM, MLL-r cells) | Reference |

| EPZ004777 | SAM-competitive | - | - | - | ~8 (MV4-11) | [6] |

| Pinometostat (EPZ-5676) | SAM-competitive | 0.08 | - | 3 (MV4-11) | 3.5 (MV4-11) | [5] |

| SYC-522 | SAM-competitive | 0.5 | - | - | - | [4] |

| Compound 7 | Fragment-based | - | - | 3 (HeLa) | 5 (MV4-11) | [7] |

| Compound 12 | Fragment-based | - | 1.4 | 23 | 85 (MV4-11) | [8] |

| Compound 13 | Fragment-based | - | 0.4 | 16 | 128 (MV4-11) | [8] |

| Dia2 | SAM-competitive | - | - | Similar to EPZ-5676 | Similar to EPZ-5676 | [9] |

Clinical Development of DOT1L Inhibitors

Pinometostat (EPZ-5676) was the first DOT1L inhibitor to enter clinical trials for patients with MLL-r leukemia. Phase 1 studies in both adult and pediatric populations demonstrated on-target activity, with reductions in H3K79 methylation observed in patient samples.[10][11] While objective responses were modest in the monotherapy setting, the clinical data provided proof-of-concept for targeting DOT1L.[10][11] Current research is focused on exploring combination therapies to enhance the efficacy of DOT1L inhibitors.

Key Experimental Methodologies

The study of DOT1L's role in MLL-r leukemia relies on a variety of specialized molecular and cellular biology techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications and DNA-binding proteins. In the context of DOT1L, ChIP-seq is crucial for mapping the distribution of H3K79 methylation and the binding sites of MLL-fusion proteins.

Detailed Protocol:

-

Cell Cross-linking: Cells (e.g., MLL-r leukemia cell lines or primary patient samples) are treated with formaldehyde to cross-link proteins to DNA. A two-step crosslinking with disuccinimidyl glutarate (DSG) followed by formaldehyde can be used for improved capture of protein complexes.[12]

-

Chromatin Shearing: The cross-linked chromatin is sheared into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the target of interest (e.g., H3K79me2, MLL-fusion protein). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

-

Washes: The beads are washed extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the cross-links are reversed by incubation at 65°C.

-

DNA Purification: The DNA is purified to remove proteins and other contaminants.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to the reference genome, and peak calling algorithms are used to identify regions of enrichment.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific genes, such as HOXA9 and MEIS1, to assess the impact of DOT1L inhibition on the MLL-r transcriptional program.

Detailed Protocol:

-

RNA Extraction: Total RNA is extracted from leukemia cells using a column-based kit or Trizol reagent.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: The cDNA is used as a template in a qPCR reaction containing gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., GAPDH, ACTIN). The 2(-ΔΔCt) method is commonly used for relative quantification.

Cell Viability and Proliferation Assays

These assays are essential for determining the cytotoxic and cytostatic effects of DOT1L inhibitors on MLL-r leukemia cells.

Detailed Protocol (MTT Assay):

-

Cell Seeding: Leukemia cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with a range of concentrations of the DOT1L inhibitor.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined.

In Vivo Xenograft Models

Xenograft models are critical for evaluating the in vivo efficacy and pharmacodynamics of DOT1L inhibitors.

Detailed Protocol:

-

Cell Implantation: MLL-r leukemia cells (cell lines or patient-derived xenografts) are injected into immunodeficient mice (e.g., NOD/SCID or NSG) via tail vein or intratibial injection.[13][14]

-

Tumor Engraftment Monitoring: Engraftment is monitored by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow of the mice.

-

Compound Administration: Once engraftment is established, the mice are treated with the DOT1L inhibitor via a clinically relevant route (e.g., oral gavage, continuous intravenous infusion).

-

Efficacy Assessment: Treatment efficacy is evaluated by monitoring tumor burden, overall survival, and changes in pharmacodynamic markers (e.g., H3K79 methylation in harvested tumor cells).

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding of the role of DOT1L in MLL-r leukemia.

Caption: Aberrant recruitment of DOT1L by MLL-fusion proteins leads to H3K79 hypermethylation and oncogene expression.

Caption: A streamlined workflow for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

Conclusion and Future Directions

DOT1L has been unequivocally established as a key epigenetic dependency in MLL-rearranged leukemia. The aberrant recruitment of its methyltransferase activity by MLL-fusion proteins drives a potent oncogenic transcriptional program, making it a highly rational therapeutic target. While the first generation of DOT1L inhibitors has shown modest single-agent clinical activity, they have validated the therapeutic concept. Future research will likely focus on the development of more potent and pharmacokinetically optimized inhibitors, as well as rational combination strategies that target complementary pathways to overcome resistance and improve clinical outcomes for patients with this aggressive disease. The continued elucidation of the complex protein-protein interactions that govern DOT1L recruitment may also unveil novel therapeutic avenues beyond direct enzymatic inhibition.

References

- 1. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mouse xenograft modeling of human adult acute lymphoblastic leukemia provides mechanistic insights into adult LIC biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Modulated by Dot1L-IN-4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disruptor of telomeric silencing 1-like (Dot1L) is a unique histone methyltransferase, singular in its function of methylating lysine 79 on histone H3 (H3K79).[1] This epigenetic modification is crucial for regulating gene transcription, cell cycle progression, and the DNA damage response.[2][3] In certain malignancies, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of Dot1L by MLL fusion proteins leads to the hypermethylation of H3K79 at specific gene loci.[1] This results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving the cancer phenotype.[4]

Dot1L-IN-4 is a potent and selective small-molecule inhibitor of Dot1L.[5] By blocking the catalytic activity of Dot1L, it reverses the aberrant H3K79 methylation, leading to the transcriptional repression of oncogenes and subsequent inhibition of cancer cell growth. This guide provides a comprehensive overview of the mechanism of action of this compound, the cellular pathways it modulates, and the experimental protocols used for its characterization.

Mechanism of Action

Dot1L catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of H3K79.[6] this compound functions as a competitive inhibitor, likely occupying the SAM-binding pocket of the enzyme, thereby preventing the methyltransferase reaction.[1][4] This inhibition leads to a global reduction in H3K79 methylation levels, with a particularly significant impact on the loci aberrantly targeted by MLL fusion proteins in leukemia.[1][7]

Data Presentation: Potency and Cellular Activity

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The data highlights its high potency against the Dot1L enzyme and its effectiveness in modulating downstream cellular markers.

| Parameter | Assay Type | Value | Cell Line | Reference |

| IC50 | Scintillation Proximity Assay (SPA) | 0.11 nM | N/A (Biochemical) | [5] |

| ED50 | H3K79me2 ELISA | 1.7 nM | HeLa | [5] |

| ED50 | HOXA9 Reporter Gene Assay (RGA) | 33 nM | Molm-13 | [5] |

| IC50 | MLL Inhibition | 99 µM | N/A (Biochemical) | [5] |

Cellular Pathways Modulated by this compound

The primary consequence of Dot1L inhibition by this compound is the alteration of gene expression programs that are dependent on H3K79 methylation.

In MLL-rearranged leukemias, fusion proteins such as MLL-AF9, MLL-AF4, and MLL-AF10 are responsible for the mis-targeting of the Dot1L complex to ectopic gene loci.[1][4] This leads to elevated H3K79 methylation and sustained high-level expression of critical leukemogenic genes, including HOXA9 and MEIS1.[4] These genes are essential for maintaining the proliferative and undifferentiated state of the leukemia cells.

This compound treatment reverses this process. By inhibiting Dot1L's methyltransferase activity, it reduces H3K79 methylation at the promoters of HOXA9 and MEIS1, leading to their transcriptional downregulation.[1][5] This, in turn, induces cell differentiation and apoptosis, thereby suppressing the leukemic phenotype.[4]

Dot1L plays a role in the progression of the cell cycle.[2][3] Studies in other cancer types, such as gastric cancer, have shown that Dot1L can regulate the expression of cyclin-dependent kinases (CDKs) like CDK4 and CDK6 through H3K79 methylation.[8] Inhibition of Dot1L leads to the downregulation of these CDKs, resulting in cell cycle arrest at the G1 phase.[8] While specific data for this compound in this context is limited, it is plausible that it exerts similar effects on the cell cycle in sensitive cell lines.

H3K79 methylation is implicated in the cellular response to DNA damage.[2][3][9] Dot1L-mediated methylation may be involved in signaling pathways that lead to cell cycle arrest or the recruitment of repair factors following DNA damage.[2] Consequently, inhibiting Dot1L with compounds like this compound could potentially sensitize cancer cells to DNA-damaging agents, representing a possible combination therapy strategy.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

This biochemical assay is used to directly measure the enzymatic activity of Dot1L and determine the IC50 of inhibitors.

-

Principle: The assay quantifies the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated nucleosome substrate.[1]

-

Methodology:

-

Recombinant Dot1L enzyme is incubated with a biotinylated nucleosome substrate, [3H]-SAM, and varying concentrations of this compound in an appropriate assay buffer.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated nucleosomes bind to the beads.

-

When a [3H]-methyl group is transferred to the nucleosome, the radioisotope is brought into close proximity with the scintillant in the bead, generating a light signal.

-

The signal is measured using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

This assay measures the ability of an inhibitor to block H3K79 methylation within a cellular context.

-

Principle: An in-cell ELISA is used to quantify the levels of a specific histone modification (H3K79me2) in cells treated with the inhibitor.

-

Methodology:

-

HeLa cells (or another suitable cell line) are seeded in multi-well plates.[5]

-

Cells are treated with a dilution series of this compound for a defined period (e.g., 48-72 hours).

-

After treatment, cells are fixed and permeabilized.

-

Primary antibodies are added: one specific for H3K79me2 and a normalization antibody (e.g., total Histone H3).

-

After washing, species-appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) are added.

-

A chemiluminescent or colorimetric substrate is added, and the signal is read on a plate reader.

-

The H3K79me2 signal is normalized to the total H3 signal, and the ED50 is determined.

-

This assay assesses the functional consequence of Dot1L inhibition on the expression of a key downstream target gene.

-

Principle: A leukemia cell line (e.g., Molm-13) is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of the HOXA9 promoter.[5]

-

Methodology:

-

The Molm-13-HOXA9 reporter cell line is treated with various concentrations of this compound.

-

Following an incubation period, the cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).

-

The ED50 is calculated based on the dose-dependent decrease in reporter signal.

-

References

- 1. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT1L - Wikipedia [en.wikipedia.org]

- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. The role of DOT1L in the proliferation and prognosis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of the DNA Damage Response and Gene Expression by the Dot1L Histone Methyltransferase and the 53Bp1 Tumour Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of DOT1L in DNA Damage Repair with Dot1L-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Eukaryotic cells have evolved intricate DNA damage response (DDR) pathways to detect and repair lesions, thereby maintaining genomic stability. A key player in the DDR is the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2][3][4][5][6] Dysregulation of DOT1L has been implicated in various cancers, making it an attractive therapeutic target.[5] This technical guide provides a comprehensive overview of the role of DOT1L in DNA damage repair, with a specific focus on the use of the potent and selective inhibitor, Dot1L-IN-4, as a tool to investigate this process.

Mechanism of Action of DOT1L in DNA Damage Repair

DOT1L-mediated H3K79 methylation is a critical epigenetic mark that influences chromatin structure and gene transcription.[2][7] In the context of DNA damage, particularly DNA double-strand breaks (DSBs), DOT1L plays a crucial role in the homologous recombination (HR) repair pathway.[1][4] Its activity is essential for the proper recruitment and function of key DDR proteins.

Upon DNA damage, DOT1L is recruited to the sites of lesions.[8] One of its key functions is to facilitate the recruitment of the tumor suppressor protein 53BP1 to DSBs.[9] 53BP1 is a critical factor that promotes non-homologous end joining (NHEJ) and influences the choice between different DSB repair pathways.[9][10] Furthermore, DOT1L activity is required for the efficient phosphorylation of the histone variant H2AX to form γH2AX, a well-established marker of DNA damage.[1][4] The formation of γH2AX foci is one of the earliest events in the cellular response to DSBs, serving as a platform for the assembly of DNA repair protein complexes.

Recent evidence has also highlighted a direct role for DOT1L in the recruitment of the BRCA1-A complex to DSBs through the methylation of RAP80, a component of this complex.[8][11][12] The BRCA1-A complex is essential for the HR-mediated repair of DSBs.[11][12] By methylating RAP80, DOT1L promotes its interaction with ubiquitinated histones at the damage site, thereby facilitating the localization of BRCA1 and subsequent repair activities.[8][11] Inhibition of DOT1L, therefore, not only disrupts the early signaling events of the DDR but also impairs the efficiency of the HR repair pathway, leading to increased sensitivity of cancer cells to DNA damaging agents.[4][13]

The Role of this compound as a Specific Inhibitor

This compound is a potent and selective small molecule inhibitor of DOT1L.[14] Its mechanism of action involves competing with the S-adenosylmethionine (SAM) cofactor for binding to the catalytic site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[2] This inhibition of DOT1L's methyltransferase activity provides a powerful tool to dissect its role in various cellular processes, including DNA damage repair.

Quantitative Data on the Effects of DOT1L Inhibition

The following tables summarize the quantitative effects of DOT1L inhibitors, including this compound and other structurally similar compounds, on various cellular parameters related to DNA damage repair.

Table 1: Inhibitory Activity of DOT1L Inhibitors

| Inhibitor | Assay Type | Target | IC50 / ED50 | Cell Line | Reference |

| This compound | Scintillation Proximity Assay (SPA) | DOT1L | 0.11 nM | - | [14] |

| This compound | ELISA | H3K79me2 | 1.7 nM | HeLa | [14] |

| This compound | Reporter Gene Assay | HOXA9 Expression | 33 nM | Molm-13 | [14] |

| EPZ004777 | Cell Viability | - | 6.47 µM | RS4;11 | [3] |

| EPZ004777 | Cell Viability | - | 1.72 µM | SEM | [3] |

| EPZ004777 | Cell Viability | - | 0.17 µM | MV4-11 | [3] |

| EPZ004777 | Cell Viability | - | 0.72 µM | MOLM-13 | [3] |

| EPZ5676 | Cell Viability | - | 5 nM | MV4-11 | [15] |

| SGC0946 | Cell Proliferation | - | Varies by cell line | Uveal Melanoma Cells | [16] |

Table 2: Effect of DOT1L Inhibition on DNA Damage Markers and Repair

| Inhibitor | Treatment | Effect | Quantitative Measurement | Cell Line | Reference |

| EPZ004777 | 10 µM for 12 days | Reduced clonogenic survival | Significant decrease in colony formation | LNCaP | [17] |

| DOT1L siRNA | - | Reduced HR efficiency | Significant decrease in GFP+ cells in HR reporter assay | HCT116 | [1] |

| DOT1L siRNA | - | Decreased γH2AX foci formation | Moderate increase in γH2AX levels compared to control after DSB induction | U2OS | [1] |

| EPZ5676 | 2 µM | Near-complete global loss of H3K79me2/3 | Assessed by ChIP-seq, Western blot, and ChIP-qPCR | SEM | [7] |

| SYC-522 | - | Increased sensitivity to chemotherapy | Significant increase in cPARP levels | MLL-rearranged leukemia cells | [13] |

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP)-qPCR for H3K79me2 and 53BP1 Recruitment

This protocol is designed to quantify the enrichment of H3K79me2 or the recruitment of 53BP1 to specific DNA loci, particularly at sites of DSBs.

Materials:

-

Cells treated with this compound or vehicle control.

-

DNA damaging agent (e.g., etoposide, ionizing radiation).

-

Formaldehyde (1% final concentration).

-

Glycine (0.125 M final concentration).

-

Cell lysis buffer.

-

Nuclear lysis buffer.

-

Sonicator.

-

Antibodies: anti-H3K79me2, anti-53BP1, and control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers (low salt, high salt, LiCl).

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

qPCR primers for target and control regions.

-

SYBR Green qPCR master mix.

Procedure:

-

Cell Treatment and Crosslinking: Treat cells with this compound or vehicle for the desired time, followed by induction of DNA damage. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average fragment size of 200-500 bp using a sonicator.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody (anti-H3K79me2, anti-53BP1, or IgG).

-

Immune Complex Capture and Washes: Add protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the protein-DNA crosslinks by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific for the DNA regions of interest (e.g., flanking a known DSB site) and a control region. Calculate the enrichment as a percentage of the input DNA.

Immunofluorescence for γH2AX and 53BP1 Foci Formation

This protocol allows for the visualization and quantification of γH2AX and 53BP1 foci, which are markers of DNA damage.

Materials:

-

Cells grown on coverslips.

-

This compound or vehicle control.

-

DNA damaging agent.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibodies: anti-γH2AX, anti-53BP1.

-

Fluorescently-labeled secondary antibodies.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle, followed by DNA damage induction.

-

Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes at room temperature. Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and/or 53BP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software.

Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of cell reproductive viability.

Materials:

-

Cell lines of interest.

-

This compound or vehicle control.

-

DNA damaging agent (e.g., ionizing radiation).

-

Complete cell culture medium.

-

6-well plates.

-

Crystal violet staining solution (0.5% crystal violet in methanol).

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, with or without a DNA damaging agent.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Calculation of Surviving Fraction: Calculate the plating efficiency (PE) for each treatment group and the surviving fraction (SF) relative to the untreated control.

Mandatory Visualizations

Caption: DOT1L Signaling in DNA Double-Strand Break Repair.

Caption: Experimental Workflow for DDR Analysis.

Caption: Logical Flow of DOT1L Inhibition Effects.

Conclusion

DOT1L is a critical regulator of the DNA damage response, particularly in the repair of DNA double-strand breaks via homologous recombination. Its role in mediating H3K79 methylation is essential for the recruitment of key repair proteins such as 53BP1 and the BRCA1 complex. The specific inhibitor, this compound, serves as an invaluable tool for elucidating the intricate mechanisms by which DOT1L contributes to genome maintenance. The methodologies and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting DOT1L in cancers characterized by defects in DNA damage repair. Understanding the precise role of DOT1L in the DDR will undoubtedly open new avenues for the development of novel and more effective cancer therapies.

References

- 1. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Connecting the DOTs on Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT1L inhibition reveals a distinct subset of enhancers dependent on H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. DSB repair pathway choice is regulated by recruitment of 53BP1 through cell cycle-dependent regulation of Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DOT1L-mediated RAP80 methylation promotes BRCA1 recruitment to elicit DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DOT1L: orchestrating methylation-dependent radiotheRAPy responses via BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epigenetic drug library screening reveals targeting DOT1L abrogates NAD+ synthesis by reprogramming H3K79 methylation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Therapeutic Potential of Dot1L-IN-4 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase that represents a promising therapeutic target in oncology. As the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), DOT1L plays a critical role in transcriptional regulation, DNA repair, and cell cycle progression.[1] Its dysregulation has been implicated in the pathogenesis of various solid tumors, including breast, lung, colon, and gastric cancers, often correlating with poor prognosis and tumor aggressiveness.[1][2][3] Dot1L-IN-4 (also known as Compound 10) has emerged as a potent and selective small molecule inhibitor of DOT1L, demonstrating significant preclinical activity. This document provides a comprehensive technical overview of the therapeutic potential of this compound in solid tumors, summarizing key preclinical data, outlining experimental methodologies, and visualizing its mechanism of action and relevant signaling pathways.

Introduction to DOT1L in Solid Tumors

DOT1L is a non-SET domain-containing histone methyltransferase that utilizes S-adenosylmethionine (SAM) as a methyl donor to modify H3K79.[4][5][6] Unlike other histone methyltransferases, DOT1L's activity is associated with active transcription.[7][8] In various solid tumors, overexpression or aberrant activity of DOT1L has been shown to drive oncogenic gene expression programs, contributing to:

-

Cell Cycle Progression: DOT1L can regulate the expression of cell cycle-related genes such as CDK4 and CDK6, promoting the G1/S phase transition.[1][9]

-

Epithelial-Mesenchymal Transition (EMT) and Metastasis: By methylating H3K79 of EMT-related genes like SNAIL and ZEB1, DOT1L can promote cancer cell invasion and metastasis.[1]

-

Cancer Stem Cell (CSC) Maintenance: DOT1L is implicated in maintaining CSC populations, which are associated with tumor recurrence and therapy resistance.[1][10][11]

-

Angiogenesis: DOT1L can epigenetically regulate the expression of genes involved in blood vessel formation.[1]

-

DNA Damage Response: DOT1L plays a role in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy and PARP inhibitors.[12][13]

The diverse roles of DOT1L in solid tumor biology underscore its potential as a valuable therapeutic target.

This compound: A Potent and Selective Inhibitor

This compound is a novel, SAM-competitive inhibitor of DOT1L.[14] It binds to the catalytic domain of DOT1L, preventing the transfer of a methyl group to H3K79 and subsequently inhibiting the expression of DOT1L target genes.[1][14]

In Vitro Activity

Preclinical studies have demonstrated the potent in vitro activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SPA DOT1L) | 0.11 nM | Biochemical Assay | [15] |

| ED50 (H3K79me2 ELISA) | 1.7 nM | HeLa Cells | [15] |

| ED50 (HOXA9 RGA) | 33 nM | Molm-13 Cells | [15] |

| IC50 (Mixed Lineage Leukemia) | 99 µM | MLL Cells | [15] |

In Vivo Activity

In vivo evaluation of this compound in a tumor xenograft model has been conducted.

| Animal Model | Dosage and Administration | Outcome | Reference |

| Tumor Xenograft Bearing Mice | 300 mg/kg; p.o.; qd | Not tolerated at this high dose. | [15] |

| Tumor Xenograft Bearing Mice | 50 mg/kg (6-fold reduced dose) | Reduced tumor growth and HOXA9 reporter gene mRNA by less than half compared to the control group. | [15] |

Signaling Pathways and Mechanism of Action

The therapeutic effect of this compound is mediated through the inhibition of DOT1L-dependent signaling pathways that are crucial for tumor growth and survival.

In many solid tumors, upstream signaling pathways such as Wnt/β-catenin and MAPK/ERK can lead to the activation of DOT1L.[1][2] DOT1L then catalyzes the di-methylation of H3K79 at the promoter and gene body of its target oncogenes, leading to an open chromatin state and active transcription.[8] this compound competitively inhibits the catalytic activity of DOT1L, leading to a reduction in H3K79me2 levels, subsequent downregulation of oncogenic gene expression, and ultimately resulting in cell cycle arrest, apoptosis, and reduced metastatic potential.[1][2][12]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of Dot1L inhibitors like this compound.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of solid tumor cell lines.

Methodology:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) or DMSO as a vehicle control.

-

Incubate the plates for 72-96 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Measure the absorbance or luminescence and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Western Blot for H3K79 Methylation

Objective: To confirm the on-target effect of this compound by measuring the levels of H3K79 methylation.

Methodology:

-

Treat cancer cells with various concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).

-

Harvest the cells and extract histones using an acid extraction protocol.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for H3K79me2 and total Histone H3 (as a loading control).[14][16]

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of H3K79me2.

Gene Expression Analysis (RT-qPCR)

Objective: To measure the effect of this compound on the expression of DOT1L target genes.

Methodology:

-

Treat cancer cells with this compound or DMSO as described above.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (RT-qPCR) using primers specific for target genes (e.g., HOXA9, MEIS1, c-MYC) and a housekeeping gene (e.g., GAPDH) for normalization.[14][15]

-

Analyze the relative gene expression using the ΔΔCt method.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Implant human solid tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups daily or as per the determined dosing schedule.[15]

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for H3K79me2, immunohistochemistry).

Future Directions and Conclusion

This compound is a highly promising therapeutic agent for the treatment of solid tumors. Its potent and selective inhibition of DOT1L, a key epigenetic regulator in cancer, provides a strong rationale for its continued development.

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies, targeted therapies, and immunotherapies.[1][12]

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

-

Pharmacokinetic and Pharmacodynamic Optimization: Further studies to improve the in vivo tolerability and efficacy of this compound.

-

Expansion to Other Solid Tumors: Evaluating the therapeutic potential of this compound in a broader range of solid malignancies where DOT1L is implicated.

References

- 1. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]

- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DOT1L | Cancer Genetics Web [cancerindex.org]

- 13. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of Dot1L-IN-4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Dot1L-IN-4, a potent inhibitor of the histone methyltransferase Dot1L. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize and further investigate this compound.

Introduction to this compound

Dot1L (Disruptor of telomeric silencing 1-like) is a unique histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79). This modification plays a crucial role in gene transcription and is implicated in the pathogenesis of certain cancers, particularly MLL-rearranged leukemias. This compound has emerged as a highly potent and selective inhibitor of Dot1L, making it a valuable tool for studying the biological functions of Dot1L and as a potential therapeutic agent.

Quantitative Selectivity Profile

This compound exhibits exceptional potency against its primary target, Dot1L, with a biochemical half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its selectivity has been assessed against other methyltransferases, demonstrating a highly specific inhibitory activity.

| Target | Assay Type | IC50/ED50 | Reference |

| Dot1L | SPA | 0.11 nM | [1] |

| H3K79me2 (HeLa) | ELISA | 1.7 nM (ED50) | [1] |

| HOXA9 (Molm-13) | RGA | 33 nM (ED50) | [1] |

| MLL | 99 µM | [1] |

While a comprehensive screening panel for this compound against a wide array of kinases and methyltransferases is not publicly available, studies on structurally related and functionally similar Dot1L inhibitors, such as EPZ-5676, provide strong evidence for the high selectivity of this class of compounds. EPZ-5676 has demonstrated a remarkable >37,000-fold selectivity over other tested methyltransferases.[2][3] Furthermore, other novel Dot1L inhibitors have shown no significant activity when screened against a panel of 22 other protein lysine and arginine methyltransferases.[4] This collective data strongly suggests that this compound possesses a highly favorable selectivity profile, a critical attribute for a chemical probe and potential therapeutic candidate.

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental approaches for evaluating this compound, the following diagrams have been generated using the DOT language.

Dot1L Signaling Pathway in MLL-Rearranged Leukemia

Caption: Dot1L signaling in MLL-rearranged leukemia.

Experimental Workflow for Biochemical Selectivity Profiling

Caption: Workflow for biochemical selectivity assessment.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific evaluation of this compound.

Scintillation Proximity Assay (SPA) for Dot1L Activity

This biochemical assay measures the enzymatic activity of Dot1L by quantifying the transfer of a radiolabeled methyl group.

Materials:

-

Recombinant human Dot1L enzyme

-

Biotinylated histone H3 peptide substrate

-

S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

This compound or other test compounds

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add 2 µL of the compound dilution.

-

Add 10 µL of a solution containing Dot1L enzyme and biotinylated H3 peptide in assay buffer.

-

Initiate the reaction by adding 8 µL of a solution containing ³H-SAM in assay buffer.

-

Incubate the plate at 30°C for 1-2 hours with gentle agitation.

-

Terminate the reaction by adding 10 µL of a stop solution containing unlabeled SAM and EDTA.

-

Add 20 µL of a suspension of streptavidin-coated SPA beads.

-

Incubate for at least 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylated substrate.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Western Blot for Histone H3K79 Methylation

This cellular assay is used to determine the effect of this compound on the levels of H3K79 methylation in cells.

Materials:

-

Cell line of interest (e.g., HeLa, MV4-11)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K79me2 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

In-Cell Western (ICW) for H3K79me2

This high-throughput cellular assay provides a quantitative measure of H3K79 methylation in a plate-based format.

Materials:

-

Cell line of interest

-

This compound

-

96-well or 384-well clear-bottom black plates

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

-

Primary antibodies: anti-H3K79me2 (rabbit) and a normalization antibody (e.g., anti-tubulin, mouse)

-

Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit, IRDye 680RD goat anti-mouse)

-

DNA stain for normalization (e.g., DRAQ5™)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with a concentration range of this compound for the desired time.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes.

-

Block the cells with blocking buffer for 1.5 hours.

-

Incubate the cells with the primary antibodies (anti-H3K79me2 and normalization antibody) overnight at 4°C.

-

Wash the cells with PBS containing 0.1% Tween-20.

-

Incubate with the fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells.

-

If using a DNA stain for normalization, add the stain to the wells.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both channels. Normalize the H3K79me2 signal to the normalization control (tubulin or DNA content).

-

Calculate ED50 values from the dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of Dot1L. The data presented in this guide, including its sub-nanomolar biochemical potency and high selectivity against other methyltransferases, underscore its value as a chemical probe for studying Dot1L biology. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the activity and selectivity of this and other Dot1L inhibitors. The continued exploration of this compound and similar compounds will be crucial in advancing our understanding of epigenetic regulation and in the development of novel therapeutics for diseases such as MLL-rearranged leukemia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probe EPZ-5676 | Chemical Probes Portal [chemicalprobes.org]

- 4. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

Dot1L-IN-4: A Potent and Selective Inhibitor for Epigenetic Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dot1L-IN-4, a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L. Disruptor of telomeric silencing 1-like (DOT1L) is a key enzyme in epigenetics, responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification critically involved in gene transcription regulation, DNA damage repair, and cell cycle progression. Dysregulation of DOT1L activity is a hallmark of various cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling target for therapeutic intervention. This document details the chemical properties, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental methodologies. Furthermore, it elucidates the intricate signaling pathways involving DOT1L and provides visual representations of experimental workflows, offering a valuable resource for researchers in epigenetics, chromatin biology, and oncology drug development.

Introduction to DOT1L and its Role in Disease

DOT1L is a unique histone methyltransferase as it is the sole enzyme responsible for mono-, di-, and tri-methylation of H3K79.[1] Unlike most other histone methyltransferases, DOT1L does not possess a SET domain. H3K79 methylation is predominantly associated with actively transcribed genes.[2] In the context of MLL-rearranged leukemias, the fusion of the MLL gene with various partners, such as AF9, leads to the aberrant recruitment of DOT1L to chromatin.[3][4][5] This results in the hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes, leading to their overexpression and driving leukemogenesis.[6] Consequently, inhibiting the catalytic activity of DOT1L presents a promising therapeutic strategy for this aggressive form of leukemia and other cancers where DOT1L is implicated.

This compound: Chemical and Physical Properties

This compound is a potent and selective, non-nucleoside inhibitor of DOT1L. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | N |

| Molecular Formula | C₂₈H₂₇ClF₂N₈O₅S |

| Molecular Weight | 661.1 g/mol |

| Appearance | A solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action

This compound functions as a competitive inhibitor of DOT1L, targeting the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme. By occupying this site, it prevents the binding of the natural methyl donor, SAM, thereby inhibiting the transfer of a methyl group to the lysine 79 residue of histone H3. This leads to a reduction in H3K79 methylation levels, which in turn modulates the expression of DOT1L target genes.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against DOT1L and demonstrates cellular effects by reducing H3K79 methylation and downregulating the expression of key oncogenes. The following table summarizes the key quantitative data for this compound.